molecular formula C18H11N3O3 B13112741 4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid CAS No. 85731-38-0

4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid

Cat. No.: B13112741
CAS No.: 85731-38-0
M. Wt: 317.3 g/mol
InChI Key: JWUIKLAFIGANIE-UHFFFAOYSA-N
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Description

4,7-Diphenyl-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid is a heterocyclic compound that features a unique structure combining oxadiazole and pyridine rings. This compound is known for its fluorescent properties, making it valuable in various scientific applications, particularly in the field of biochemistry for protein labeling and fluorescence-based assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-aminopyridine with phenyl iodoso acetate in benzene, followed by cyclization with acyl chloride . The reaction conditions often involve refluxing in ethanol or other suitable solvents to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,7-Diphenyl-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the phenyl rings or the pyridine moiety .

Scientific Research Applications

4,7-Diphenyl-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-Diphenyl-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid primarily involves its ability to fluoresce upon excitation with ultraviolet light. This fluorescence is due to the electronic transitions within the oxadiazole and pyridine rings. The compound can bind to specific proteins or other biomolecules, allowing for their visualization and study under a fluorescence microscope .

Comparison with Similar Compounds

Similar Compounds

    4,7-Diphenyl-1,2,5-thiadiazolo[3,4-c]pyridine: Similar structure but contains sulfur instead of oxygen.

    4,7-Diphenyl-1,2,5-selenadiazolo[3,4-c]pyridine: Contains selenium instead of oxygen.

    4,7-Diphenyl-1,2,5-telluradiazolo[3,4-c]pyridine: Contains tellurium instead of oxygen.

Uniqueness

4,7-Diphenyl-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid is unique due to its combination of oxadiazole and pyridine rings, which confer distinct fluorescent properties. This makes it particularly useful in applications requiring high sensitivity and specificity in fluorescence-based techniques .

Properties

CAS No.

85731-38-0

Molecular Formula

C18H11N3O3

Molecular Weight

317.3 g/mol

IUPAC Name

4,7-diphenyl-[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid

InChI

InChI=1S/C18H11N3O3/c22-18(23)16-13(11-7-3-1-4-8-11)15-17(21-24-20-15)14(19-16)12-9-5-2-6-10-12/h1-10H,(H,22,23)

InChI Key

JWUIKLAFIGANIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C3=NON=C23)C4=CC=CC=C4)C(=O)O

Origin of Product

United States

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